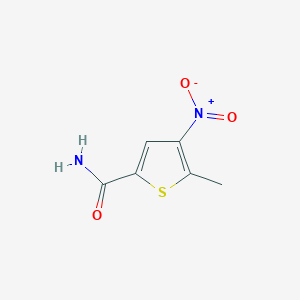

5-Methyl-4-nitrothiophene-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

5-methyl-4-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-3-4(8(10)11)2-5(12-3)6(7)9/h2H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQLMQGFILOBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278191 | |

| Record name | 5-Methyl-4-nitro-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36050-10-9 | |

| Record name | 5-Methyl-4-nitro-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36050-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-nitro-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 5 Methyl 4 Nitrothiophene 2 Carboxamide

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). nih.gov However, the reactivity and orientation of incoming electrophiles are heavily influenced by the existing substituents. In 5-Methyl-4-nitrothiophene-2-carboxamide, the thiophene ring has substituents at positions 2, 4, and 5, leaving only the C3 position available for substitution.

The substituents exert competing electronic effects on this remaining position. The C5-methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. The C3 position is ortho to the methyl group, suggesting potential activation. Conversely, the C2-carboxamide and C4-nitro groups are potent deactivating groups, withdrawing electron density from the ring and making electrophilic attack more difficult. libretexts.org The C3 position is ortho to both of these deactivating groups.

In electrophilic aromatic substitution, the powerful deactivating influence of the nitro and carboxamide groups is expected to outweigh the activating effect of the methyl group. This significant deactivation of the thiophene ring makes further electrophilic aromatic substitution at the C3 position highly unfavorable under standard conditions. libretexts.org

Nucleophilic Substitution Reactions Involving the Nitro Group and other Electrophilic Centers

Aromatic nucleophilic substitution (SNAr) reactions are viable on thiophene rings, particularly when they are activated by strong electron-withdrawing groups. nih.govedurev.in The nitro group at the C4 position of this compound renders this carbon atom highly electrophilic and susceptible to attack by nucleophiles, potentially leading to the displacement of the nitro group.

The SNAr mechanism typically proceeds in a stepwise manner, involving the initial addition of the nucleophile to the electron-deficient carbon atom to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the leaving group (in this case, the nitrite (B80452) ion) restores the aromaticity of the thiophene ring. Studies on related nitrothiophenes have shown that the nitro group can be displaced by various nucleophiles. For instance, reactions of trinitrothiophene with amines have demonstrated the successful replacement of a nitro group at the C4 position. researchgate.net

The reaction of this compound with a nucleophile (Nu-) would proceed as follows:

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-) | Potential Product | Reaction Conditions |

|---|---|---|

| Alkoxides (RO-) | 5-Methyl-4-alkoxythiophene-2-carboxamide | Base, alcohol solvent |

| Amines (RNH2) | 5-Methyl-4-(alkylamino)thiophene-2-carboxamide | With or without a base, polar solvent |

The efficiency of these substitution reactions is dependent on the nature of the nucleophile and the specific reaction conditions employed.

Chemoselective Reduction Pathways of the Nitro Moiety

The selective reduction of the nitro group to a primary amine is a crucial transformation, as it provides a versatile handle for further functionalization, such as the synthesis of fused heterocycles. This reduction must be performed chemoselectively to avoid the simultaneous reduction of the carboxamide group. Various methods are available for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.orgwikipedia.org

These methods often utilize metal-based reducing agents under specific conditions or catalytic hydrogenation. wikipedia.org The choice of reagent is critical to ensure that the carboxamide functionality remains intact. Notably, some nitrothiophene carboxamides are known to be activated by bacterial nitroreductases, which selectively reduce the nitro group to generate reactive intermediates. nih.gov

Table 2: Reagents for Chemoselective Reduction of the Nitro Group

| Reagent/System | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Fe / NH4Cl | Aqueous ethanol, reflux | 4-Amino-5-methylthiophene-2-carboxamide (B1526499) | Classic and often selective method. |

| SnCl2·2H2O | Ethanol or ethyl acetate, reflux | 4-Amino-5-methylthiophene-2-carboxamide | Effective for aromatic nitro group reduction. |

| H2 / Pd/C | Methanol, room temperature | 4-Amino-5-methylthiophene-2-carboxamide | Catalytic hydrogenation can be selective under controlled conditions. |

| Na2S2O4 (Sodium Dithionite) | Aqueous/organic biphasic system | 4-Amino-5-methylthiophene-2-carboxamide | Mild reducing agent, often used for sensitive substrates. |

The resulting 4-amino-5-methylthiophene-2-carboxamide is a key intermediate for building more complex molecular architectures.

Transformations and Modifications of the Carboxamide Functional Group

The carboxamide group at the C2 position can undergo several transformations to introduce new functional groups. These modifications can alter the compound's chemical and physical properties.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-4-nitrothiophene-2-carboxylic acid. Acidic conditions, for instance, can lead to the hydrolysis of the carboxamide to a carboxylic acid.

Dehydration: Treatment with a dehydrating agent, such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride, can convert the primary carboxamide into a nitrile, yielding 5-methyl-4-nitrothiophene-2-carbonitrile. This nitrile can then serve as a precursor for other nitrogen-containing heterocycles.

N-Alkylation/N-Arylation: While the primary carboxamide itself is a starting point, it can be derived from the corresponding acyl chloride. Reaction of 5-methyl-4-nitrothiophene-2-carbonyl chloride (obtained from the carboxylic acid) with various primary or secondary amines allows for the synthesis of a wide array of N-substituted carboxamides. nih.gov

Conversion to Thioamide: The carboxamide can be converted to the corresponding thioamide, 5-methyl-4-nitrothiophene-2-carbothioamide, using reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10). Thioamides are valuable intermediates in heterocyclic synthesis.

Table 3: Summary of Carboxamide Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | 5-Methyl-4-nitrothiophene-2-carboxylic acid |

| Dehydration | POCl3 or (CF3CO)2O | 5-Methyl-4-nitrothiophene-2-carbonitrile |

Strategies for Further Functionalization and Annelation to Fused Systems

The functional groups on this compound serve as strategic points for the construction of fused heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

A key strategy for forming fused rings involves the chemoselective reduction of the nitro group to an amine, creating a versatile ortho-amino-carboxamide intermediate. This intermediate, 4-amino-5-methylthiophene-2-carboxamide, is primed for cyclization reactions to form fused six-membered rings like thieno[3,2-d]pyrimidines. researchgate.net

For example, the reaction of the amino-carboxamide with a one-carbon synthon, such as formic acid or triethyl orthoformate, would lead to the formation of a thieno[3,2-d]pyrimidin-4-one derivative.

Reaction Scheme:

Reduction: this compound is reduced to 4-amino-5-methylthiophene-2-carboxamide.

Cyclization: The resulting amino-carboxamide is reacted with a suitable cyclizing agent.

Table 4: Examples of Fused System Synthesis

| Reagent for Cyclization | Fused Heterocycle Product |

|---|---|

| Formic Acid (HCOOH) | 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one |

| Triethyl Orthoformate | 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one |

| Carbon Disulfide (CS2) | 6-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dithione |

These fused systems offer new scaffolds for biological evaluation and material applications.

The methyl group at the C5 position, while generally less reactive than the other functional groups, can also be a site for chemical modification. Reactions at this position typically require more forcing conditions or specific reagents that target benzylic-type positions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, could potentially oxidize the methyl group to a carboxylic acid, yielding 4-nitro-2-carboxamidothiophene-5-carboxylic acid. However, the harsh conditions required for this transformation might also affect other parts of the molecule, necessitating careful optimization.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), could introduce a halogen atom onto the methyl group. This would produce a 5-(halomethyl) derivative, such as 5-(bromomethyl)-4-nitrothiophene-2-carboxamide. This halomethyl group is a highly reactive electrophile, suitable for subsequent nucleophilic substitution reactions to introduce a variety of side chains. Theoretical studies on the reaction of methylthiophene with oxygen suggest that alkylation of the thiophene ring can lower the activation barrier for certain oxidative pathways. nih.govacs.org

These modifications at the methyl group provide an additional avenue for creating structural diversity from the parent compound.

Spectroscopic and Structural Elucidation of 5 Methyl 4 Nitrothiophene 2 Carboxamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-Methyl-4-nitrothiophene-2-carboxamide is expected to be relatively simple, reflecting the number of chemically distinct protons in the molecule. The electron-withdrawing effects of the nitro group and the carboxamide group, alongside the electron-donating effect of the methyl group, significantly influence the chemical shifts of the protons.

The anticipated signals are:

Thiophene (B33073) Ring Proton (H-3): A single proton is attached to the thiophene ring at the 3-position. Due to the strong deshielding effect of the adjacent nitro group at C-4 and the carboxamide group at C-2, this proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of 8.0-8.5 ppm. The absence of adjacent protons results in a singlet multiplicity.

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and can appear as two separate broad singlets. Their chemical shift is variable and depends on solvent, concentration, and temperature, but they are typically found in the region of 7.0-8.0 ppm.

Methyl Protons (-CH₃): The methyl group attached to the thiophene ring at C-5 is expected to produce a sharp singlet in the upfield region, generally around 2.5-2.8 ppm.

Coupling constant analysis is minimal for the parent compound due to the presence of singlets for the aromatic and methyl protons. In derivatives where other substituents might introduce adjacent protons, analysis of J-coupling constants would be crucial for confirming regiochemistry. organicchemistrydata.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Thiophene) | 8.0 - 8.5 | Singlet (s) |

| -CONH₂ | 7.0 - 8.0 | Two Broad Singlets (br s) |

| -CH₃ | 2.5 - 2.8 | Singlet (s) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts are influenced by the electronic environment of each carbon atom.

The expected signals for this compound are:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and appears far downfield, typically in the 160-165 ppm range. chemicalbook.com

Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons (C-2, C-3, C-4, C-5). The carbon bearing the nitro group (C-4) and the carbon attached to the sulfur and bearing the methyl group (C-5) would have distinct chemical shifts, influenced by the strong electronic effects of their substituents. The carbons attached to the carboxamide (C-2) and the proton (C-3) would also be clearly resolved, typically appearing in the aromatic region of 120-150 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would appear in the upfield aliphatic region, generally between 15-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 165 |

| C-2, C-3, C-4, C-5 | 120 - 150 |

| -CH₃ | 15 - 20 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing definitive structural assignments by revealing correlations between nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks involving the thiophene H-3 or the methyl protons, confirming their isolation from other protons through three or fewer bonds.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com An HSQC or HMQC spectrum would show a cross-peak connecting the H-3 signal to the C-3 carbon signal and another cross-peak linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu For this molecule, HMBC is invaluable. Key expected correlations would include:

The thiophene proton (H-3) correlating to the carbonyl carbon (C=O), C-2, C-4, and C-5.

The methyl protons (-CH₃) correlating to C-5 and C-4.

The amide protons (-NH₂) correlating to the carbonyl carbon (C=O) and C-2. These correlations would unambiguously confirm the substitution pattern on the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high precision. nih.gov For this compound (molecular formula C₆H₆N₂O₃S), the calculated monoisotopic mass is 186.00992 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: Predicted HRMS Adducts for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₆H₇N₂O₃S⁺ | 187.01720 |

| [M+Na]⁺ | C₆H₆N₂O₃SNa⁺ | 208.99914 |

| [M-H]⁻ | C₆H₅N₂O₃S⁻ | 185.00264 |

| Data sourced from PubChemLite. uni.lu |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure by breaking it down into smaller, characteristic pieces. In electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺˙) would undergo fragmentation. Plausible fragmentation pathways for this compound include:

Loss of the amide radical (•NH₂): [M - 16]⁺˙

Loss of the formamide (B127407) radical (•CONH₂): [M - 44]⁺˙

Loss of the nitro group (•NO₂): [M - 46]⁺˙

Cleavage of the thiophene ring itself.

By analyzing the precise masses of these fragment ions, the structural components of the parent molecule can be verified. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:

N-H Stretching: The primary amide group will show two distinct bands in the region of 3350-3180 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band is expected around 1680-1650 cm⁻¹, characteristic of the carbonyl stretch in a primary amide.

N-H Bending (Amide II band): This band appears in the 1650-1580 cm⁻¹ region and is associated with the N-H bending vibration.

NO₂ Stretching: The nitro group gives rise to two prominent stretching vibrations: a strong asymmetric stretch around 1550-1520 cm⁻¹ and a medium symmetric stretch around 1360-1340 cm⁻¹. researchgate.net

C-N Stretching: This vibration is typically observed in the 1400-1000 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (-CONH₂) | 3350 - 3180 | Medium |

| C-H Stretch | Aromatic/Aliphatic | 3100 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1650 - 1580 | Medium |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1360 - 1340 | Medium |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.

As of this writing, a publicly available crystal structure for this compound has not been deposited in major crystallographic databases. However, based on its structure and data from related compounds, several key features would be expected from such an analysis. researchgate.netscielo.org.za

A successful crystallographic study would reveal:

Molecular Geometry: Confirmation of the planarity of the thiophene ring. It would also determine the torsion angles between the plane of the thiophene ring and the substituents (the carboxamide and nitro groups), revealing any twisting due to steric hindrance.

Bond Lengths and Angles: Precise measurements would reflect the electronic nature of the molecule. For instance, the C-N bond of the nitro group and the C-C bonds within the thiophene ring would show lengths indicative of their partial double-bond character.

Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonding. The amide group, with its two N-H donors and carbonyl oxygen acceptor, would be expected to form strong intermolecular hydrogen bonds with neighboring molecules, potentially creating sheets or chains in the crystal lattice.

π-π Stacking: The planar, electron-deficient nitrothiophene rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Obtaining a single crystal suitable for X-ray diffraction would provide the ultimate confirmation of the molecular structure and offer invaluable insight into its solid-state properties and intermolecular forces.

Analysis of Molecular Conformation and Torsion Angles

While specific crystallographic data for this compound is not widely published, analysis of closely related thiophene-2-carboxamide derivatives provides a strong basis for understanding its likely conformation. nih.gov The thiophene ring itself is inherently aromatic and planar. The key determinants of the compound's conformation are the torsion angles involving the exocyclic substituents.

Studies on similar structures, such as N-(2-nitrophenyl)thiophene-2-carboxamide, reveal that the dihedral angle between the thiophene ring and adjacent aromatic systems can vary, with reported values around 8.5° to 13.5°. strath.ac.uk For this compound, the most significant torsion angles would be:

S(1)-C(2)-C(carbonyl)-N(amide): This angle defines the orientation of the carboxamide group. In many thiophene-2-carboxamide derivatives, this group is nearly coplanar with the thiophene ring to maximize conjugation, but steric hindrance can cause it to be skewed. nih.gov

C(3)-C(4)-N(nitro)-O(nitro): This describes the orientation of the nitro group. The nitro group often lies in or close to the plane of the aromatic ring to facilitate electronic delocalization.

Computational studies using methods like Density Functional Theory (DFT) on analogous molecules show that the planarity of the molecule is a key feature, though slight twisting is common. nih.gov For instance, in some substituted thiophene-2-carboxamides, the phenyl ring was found to be angled relative to the aminothienyl plane by 21–29°, while the carboxamide group itself could be either coplanar or significantly skewed. nih.gov

Table 1: Representative Torsion Angles in Thiophene Carboxamide Derivatives This table presents typical torsion angle values based on published data for analogous compounds to illustrate the conformational characteristics of this compound.

| Torsion Angle (Atoms Involved) | Description | Typical Angle Range (°) | Reference |

| S-Th²-Th³-OH(th) | Planarity of a substituent with the thiophene ring | 176 - 179 | nih.gov |

| NH-Th⁵-S-Th² | Planarity of an amide group with the thiophene ring | 176 - 178 | nih.gov |

| C(ring)-C(ring)-C(amide)-N(amide) | Orientation of the carboxamide group relative to the ring | 0 - 30 | strath.ac.uk |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture and phase behavior of this compound are governed by various intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxamide functional group (-CONH₂) is a classic motif for forming robust hydrogen bonds. The amide protons (-NH₂) serve as hydrogen bond donors, while the carbonyl oxygen (C=O) and the oxygens of the nitro group (-NO₂) act as potent hydrogen bond acceptors.

Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond could potentially form between an amide proton and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring structure known as an S(6) motif, which has been observed in similar ortho-substituted structures. strath.ac.uk

Intermolecular Hydrogen Bonds: More commonly, these groups participate in intermolecular hydrogen bonding. Molecules can link into dimers through N-H···O=C interactions. These dimers can further assemble into chains, sheets, or more complex three-dimensional networks. researchgate.net Weak C-H···O interactions, involving the methyl or thiophene ring protons and oxygen acceptors, can also contribute to the stability of the crystal lattice. strath.ac.uk

π-π Stacking: The electron-deficient aromatic system of the nitrothiophene ring is highly conducive to π-π stacking interactions. youtube.com These non-covalent interactions are crucial in the packing of aromatic molecules in crystals. youtube.com

The interaction occurs between the π-orbitals of adjacent thiophene rings. Due to the electrostatic repulsion of the electron clouds, a parallel-displaced or T-shaped geometry is generally favored over a face-to-face arrangement. youtube.com

The presence of a strong electron-withdrawing nitro group and an electron-donating methyl group enhances the quadrupole moment of the thiophene ring, which can strengthen these stacking interactions. rsc.org Studies on nitroarenes have shown that their stacking interactions with other aromatic systems can be very strong, with binding energies reaching up to -14.6 kcal/mol in some protein-ligand complexes. nih.gov These nitro-π interactions are a significant force in molecular recognition and crystal packing. researchgate.net

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

| Intermolecular H-Bond | Amide N-H | Carbonyl O, Nitro O | Primary force in forming extended solid-state structures (chains, sheets). |

| Intramolecular H-Bond | Amide N-H | Nitro O | May stabilize molecular conformation, forming an S(6) ring motif. strath.ac.uk |

| π-π Stacking | Thiophene Ring (π-system) | Thiophene Ring (π-system) | Contributes to crystal packing and thermal stability. youtube.comnih.gov |

| C-H···O Interaction | Methyl C-H, Ring C-H | Carbonyl O, Nitro O | Weaker interactions that provide additional lattice stability. strath.ac.uk |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing non-volatile or thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Principle: The compound is separated based on its partitioning between a non-polar stationary phase (typically a C18-bonded silica (B1680970) column) and a polar mobile phase.

Methodology: A typical method involves a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the carboxamide group is protonated and to achieve sharp, symmetrical peaks. sielc.com Detection is commonly performed using a UV-Vis detector, as the nitrothiophene chromophore absorbs strongly in the UV region, or a mass spectrometer (LC-MS) for definitive identification. nih.gov The technique provides excellent linearity, accuracy, and precision for quantification. nih.gov

Table 3: Typical RP-HPLC Parameters for Analysis of Nitrothiophene Derivatives

| Parameter | Typical Setting | Purpose | Reference |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Non-polar stationary phase for separation based on hydrophobicity. | sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Polar eluent system; acid improves peak shape and is MS-compatible. | sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min | Controls retention time and separation efficiency. | nih.gov |

| Detection | UV-Vis (e.g., at 254 nm or 320 nm) or Mass Spectrometry (ESI) | Quantifies the compound based on UV absorbance or mass-to-charge ratio. | nih.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for purity assessment, especially for identifying volatile impurities or related by-products from the synthesis.

Principle: The sample is vaporized and separated in a gas chromatograph based on the components' boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. nih.gov

Methodology: The utility of GC-MS for this compound depends on its thermal stability and volatility. While many thiophene derivatives are amenable to GC analysis, carboxamides can sometimes require derivatization (e.g., silylation) to increase their volatility and prevent thermal decomposition in the injector port. nih.govlabrulez.com The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound, while the chromatogram indicates its purity. nih.govresearchgate.net

Table 4: General GC-MS Parameters for Analysis of Thiophene Derivatives

| Parameter | Typical Setting | Purpose | Reference |

| Column | Capillary column (e.g., DB-5ms, HP-5) | Provides high-resolution separation of volatile compounds. | nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. | labrulez.com |

| Injector Temp. | 250 - 280 °C | Ensures rapid vaporization of the sample. | labrulez.com |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Separates compounds based on boiling point. | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns for identification. | nih.gov |

Computational and Theoretical Investigations of 5 Methyl 4 Nitrothiophene 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of "5-Methyl-4-nitrothiophene-2-carboxamide," offering a balance between accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic structure and reactivity of the molecule. These calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), to provide a detailed understanding of the compound's properties. nih.gov

Geometry Optimization and Conformational Landscapes

The initial step in computational analysis involves the geometry optimization of "this compound." This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. By exploring the conformational landscape, different spatial arrangements of the carboxamide group relative to the thiophene (B33073) ring can be identified and their relative stabilities assessed. The presence of intramolecular hydrogen bonding, for instance between the carboxamide proton and the nitro group's oxygen, can significantly influence the preferred conformation. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability to donate electrons, while the LUMO indicates the capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For "this compound," the spatial distribution of the HOMO would likely be concentrated on the thiophene ring and the methyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be localized primarily on the nitro group and the carboxamide moiety, highlighting these as the probable sites for nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO, indicating chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. In the MEP map of "this compound," regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro and carboxamide groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (colored blue) would be found near the hydrogen atoms of the carboxamide and methyl groups, suggesting these as sites for nucleophilic interaction.

Calculation of Reactivity Indices and Chemical Hardness/Softness

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. nih.gov Softness is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to charge transfer. nih.gov |

| Chemical Softness (S) | 1/η | The reciprocal of hardness, indicating a higher propensity for charge transfer. nih.gov |

| Electrophilicity Index (ω) | χ²/2η | Measures the electrophilic character of a molecule. nih.gov |

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of "this compound" over time. mdpi.comresearchgate.net MD simulations can model the molecule's conformational changes and its interactions with solvent molecules, providing a more realistic picture of its behavior in a biological or chemical system. researchgate.net These simulations can reveal the stability of different conformations and the influence of the solvent on the molecule's structure and flexibility.

In Silico Prediction of Molecular Properties Pertinent to Chemical Design (e.g., topological polar surface area, lipophilicity indices)

In silico tools are widely used to predict molecular properties that are crucial for drug design and development. mdpi.com For "this compound," these predictions can help assess its potential as a drug candidate.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a good predictor of a drug's oral absorption and ability to permeate cell membranes. researchgate.net Molecules with a TPSA greater than 140 Ų tend to have poor cell permeability. wikipedia.org

Lipophilicity , often expressed as LogP, describes a molecule's solubility in a nonpolar solvent versus a polar one. nih.gov This property is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For a closely related compound, "Methyl 5-methyl-4-nitrothiophene-2-carboxylate," the following properties have been computationally predicted and can serve as an estimate for the carboxamide derivative:

Table 3: Predicted Molecular Properties for a Related Thiophene Derivative

| Property | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 69.44 Ų chemscene.com | Suggests good potential for cell membrane permeation. wikipedia.org |

| LogP | 1.75 chemscene.com | Indicates a moderate level of lipophilicity. nih.gov |

| Hydrogen Bond Acceptors | 5 chemscene.com | |

| Hydrogen Bond Donors | 0 chemscene.com |

| Rotatable Bonds | 2 chemscene.com | |

Structure-Based Computational Design Methodologies for Mechanistic Elucidation

Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design and optimize ligands. This approach is instrumental in understanding the intricate molecular recognition processes between a drug candidate and its receptor, thereby facilitating the rational design of new chemical entities.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for hypothesizing the binding mode of this compound with its biological targets.

Target Identification and Docking Simulations:

Research has identified CTP (cytidine triphosphate) synthetase PyrG as a primary target of this compound, particularly in the context of its activity against Mycobacterium tuberculosis. nih.gov CTP synthetase is a crucial enzyme in the pyrimidine (B1678525) metabolic pathway, catalyzing the conversion of UTP (uridine triphosphate) to CTP. nih.gov Inhibition of this enzyme disrupts essential cellular processes, leading to the observed biological effects.

While specific molecular docking studies detailing the interaction of this compound with PyrG are not extensively published, the general principles of such an investigation would involve:

Receptor Preparation: The three-dimensional crystal structure of CTP synthetase PyrG would be obtained from a protein database.

Ligand Preparation: The 3D structure of this compound would be generated and optimized for its conformational energy.

Docking and Scoring: A docking algorithm would be used to place the ligand into the active site of PyrG, and various scoring functions would estimate the binding affinity.

Insights from docking studies on analogous nitrothiophene carboxamides targeting other bacterial proteins, such as the AcrB efflux pump in E. coli, have demonstrated the utility of this approach. In those studies, the binding mode of a nitrothiophene carboxamide derivative was analyzed to understand and overcome efflux liability, a common mechanism of antibiotic resistance. researchgate.net The hydrophobic pocket of the binding site was a key area of interaction. It is hypothesized that similar interactions, including hydrogen bonds and hydrophobic contacts, would be critical for the binding of this compound to the active site of PyrG.

Table 1: Key Molecular Interactions Hypothesized in Docking Studies

| Interacting Group of Ligand | Potential Interacting Residue in Target | Type of Interaction |

| Nitro group | Amino acid residues | Hydrogen bonding, electrostatic interactions |

| Carboxamide group | Amino acid residues | Hydrogen bonding |

| Thiophene ring | Aromatic amino acid residues | π-π stacking |

| Methyl group | Hydrophobic pocket | van der Waals forces |

In the absence of a known receptor structure or to complement structure-based methods, ligand-based design approaches such as pharmacophore modeling are employed. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Developing a Pharmacophore Model for Antitubercular Activity:

For this compound, a pharmacophore model for its antitubercular activity can be hypothesized based on studies of other nitro-containing antitubercular agents, such as nitroimidazoles. researchgate.net A study on nitroimidazole analogs identified key pharmacophoric features essential for potent antitubercular activity, which likely share commonalities with nitrothiophene carboxamides. researchgate.net

These features typically include:

A nitro group , which is often crucial for the mechanism of action, frequently involving bioreduction to reactive species. researchgate.net

Hydrogen bond acceptors , which are critical for anchoring the ligand in the active site of the target enzyme. researchgate.net

A hydrophobic or aromatic region , which contributes to binding through van der Waals or π-π stacking interactions. researchgate.net

Table 2: Hypothesized Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor | Nitro group, Carboxamide oxygen |

| Aromatic/Hydrophobic Center | Thiophene ring, Methyl group |

The development of such a pharmacophore model would involve aligning a set of active and inactive molecules and identifying the common chemical features that are critical for the desired biological activity. This model can then be used to virtually screen large compound libraries to identify new potential hits with similar activity profiles or to guide the synthesis of novel derivatives of this compound with improved potency and selectivity.

Mechanistic Research and Structure Activity Relationship Sar Studies of 5 Methyl 4 Nitrothiophene 2 Carboxamide and Its Analogues in Biological Contexts in Vitro and in Silico Focus

Exploration of Molecular Mechanisms of Biological Interaction

The biological effects of 5-Methyl-4-nitrothiophene-2-carboxamide and its analogs are multifaceted, stemming from the chemical reactivity of the nitrothiophene core and its interactions with various biological macromolecules.

Bio-reduction Pathways of Nitro Aromatic Compounds and Reactive Intermediate Generation

A critical aspect of the mechanism of action for nitro-aromatic compounds, including this compound, is their bio-reduction. This process is often a prerequisite for their biological activity. In various organisms, including bacteria and protozoa, the nitro group undergoes enzymatic reduction to form reactive intermediates. dur.ac.uk

For instance, in Escherichia coli, nitro-heterocyclic compounds are known to be substrates for nitroreductases NfsA and NfsB. nih.gov The biological activity of compounds like nitrofurantoin (B1679001) is only observed after the reduction of the nitro moiety. nih.gov Similarly, 5-nitrothiophenes have been shown to be activated by the F420-dependent nitroreductase Ddn in Mycobacterium tuberculosis, leading to the release of nitric oxide (NO). researchgate.net This release of NO is a key event, as NO can non-specifically kill M. tuberculosis. researchgate.net

In Leishmania, a type I nitroreductase (LmjNTR1) bioactivates 5-nitrothiophene-2-carboxamides. dur.ac.ukdur.ac.uk This activation leads to the formation of several metabolites. One proposed metabolite is a 4,5-dihydrothiophene, formed by direct reduction of the aromatic ring. dur.ac.ukdur.ac.uk Another pathway involves the formation of a hydroxylamine (B1172632) intermediate, which can then rearrange to an electrophilic α,β-unsaturated open-chain nitrile. dur.ac.ukdur.ac.uk These reactive intermediates can covalently modify multiple protein targets, leading to cellular dysfunction. dur.ac.uk

Enzyme Inhibition Studies

The this compound scaffold and its derivatives have been investigated for their inhibitory activity against a range of enzymes.

While specific inhibitory data for this compound against USP7, IKK-2, and Caspase-3 is not extensively detailed in the provided search results, the broader class of thiophene-2-carboxamides has shown promise as enzyme inhibitors. For example, a thiophene-2-carboxamide derivative has been identified as a potent lead inhibitor of IKK-2. nih.gov

Regarding VEGFR-2 , a key regulator of angiogenesis, novel thiophene-3-carboxamide (B1338676) derivatives have been developed as potent inhibitors. nih.gov One such compound demonstrated effective VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM. nih.gov This inhibition was further confirmed by its ability to suppress VEGFR-2 protein phosphorylation in cell lines. nih.gov While this is a regioisomer of the title compound, it highlights the potential of the thiophene (B33073) carboxamide scaffold to target this important kinase.

In the context of antibacterial research, related nitrothiophene carboxamides are thought to target bacterial enzymes such as DNA gyrase or topoisomerase IV.

Modulation of Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions is a growing area of research. While direct evidence of this compound modulating the GATA4-NKX2-5 transcriptional synergy is not available in the provided results, the general principle of interaction is supported. The thiophene ring of the molecule can participate in π-π stacking interactions with aromatic residues within proteins, which can influence binding affinity and specificity. This type of interaction is fundamental to how many small molecules disrupt or stabilize protein complexes.

Interaction with Cellular Efflux Pumps

A significant challenge in the development of new antibacterial agents is the presence of efflux pumps in bacteria, which actively transport drugs out of the cell, leading to resistance. The Resistance Nodulation and cell Division (RND) family of efflux pumps, particularly AcrAB-TolC in E. coli, are major contributors to multidrug resistance. nih.gov

Nitrothiophene carboxamides have been specifically engineered to overcome this efflux liability. nih.gov Some derivatives are substrates for the AcrB pump and are effluxed from the cell. nih.gov However, through structure-based design, these compounds were optimized to reduce their binding to AcrB, making them potent against wild-type bacteria. nih.govresearchgate.net For example, a particular nitrothiophene carboxamide analog lacking a p-fluoro group was found to be liable to efflux, whereas the presence of this group was vital for overcoming it. nih.gov The interaction with the efflux pump can be competitive, as demonstrated by the ability of some of these compounds to inhibit the efflux of a known fluorescent substrate, Nile red. nih.gov

Analysis of Cellular Pathway Perturbation

The biological activity of this compound and its analogs ultimately manifests as the perturbation of cellular pathways.

Apoptosis Induction: Several studies have linked nitrothiophene derivatives to the induction of apoptosis. In cancer cell lines, a series of 5-nitro-thiophene-thiosemicarbazone derivatives were found to induce apoptosis, characterized by morphological changes and cell cycle arrest. nih.gov One of the most promising compounds from this series was shown to induce G1 phase cell cycle arrest. nih.gov Similarly, other thiophene derivatives have been shown to induce apoptosis in breast cancer cells, with a significant reduction in cell viability. nih.gov

Mitochondrial Membrane Depolarization: A key event in the intrinsic pathway of apoptosis is the depolarization of the mitochondrial membrane. The aforementioned 5-nitro-thiophene-thiosemicarbazone derivatives were observed to cause a dose-dependent depolarization of the mitochondrial membrane in leukemia cells. nih.gov Furthermore, treatment of Leishmania major promastigotes with 5-nitrothiophene-2-carboxamides resulted in mitochondrial damage and the accumulation of reactive oxygen species (ROS). dur.ac.ukdur.ac.uk

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

SAR studies are crucial for optimizing the potency and properties of lead compounds. For the 5-nitrothiophene-2-carboxamide (B1296742) scaffold, several key structural features have been identified as important for biological activity.

In the context of antileishmanial activity, the 5-nitrothiophene-2-carboxamide (5N2C) functionality was found to be important. dur.ac.ukdur.ac.uk However, the other part of the molecule could be modified without loss of activity. For instance, an amino thiophene motif could be replaced with an anthranilamide. dur.ac.ukdur.ac.uk The introduction of a basic nitrogen in the form of a morpholine (B109124) ring led to compounds with significantly improved aqueous solubility while retaining potent antileishmanial activity. dur.ac.ukdur.ac.uk

For antibacterial activity against Gram-negative bacteria, SAR studies on nitrothiophene carboxamides revealed that overcoming efflux by the AcrAB-TolC pump was critical. nih.gov It was discovered that a p-fluoro group on a phenylthiazolyl moiety was vital for this purpose. nih.gov Small hydrophobic substitutions, such as methyl or methoxy (B1213986) groups at the para position, also helped to overcome efflux. nih.gov

A study on thiophene-2-carboxamide derivatives as antibacterial agents highlighted that the nature and position of substituents significantly influence activity. nih.gov For instance, amino thiophene-2-carboxamide derivatives were generally more potent than the corresponding hydroxyl or methyl analogs. nih.gov Specifically, a derivative with a methoxy group on the aryl ring at the 4-position of the thiophene showed good activity against both Gram-positive and Gram-negative bacteria. nih.gov

The table below summarizes some of the key compounds mentioned in the text and their reported biological contexts.

| Compound Name | Chemical Structure | Biological Context/Activity |

| This compound | C6H6N2O3S | Building block for biologically active molecules, potential for enzyme inhibition. |

| N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide | C15H11N3O3S2 | Antibacterial; requires activation by nitroreductases; subject to efflux by AcrB. nih.gov |

| 4-Nitrothiophene-2-carboxamide | C5H4N2O3S | Inhibitor of mycobacterial growth; potential anti-inflammatory and cardiovascular applications. biosynth.com |

| Thiophene-3-carboxamide derivative (Compound 14d) | Not specified | Potent VEGFR-2 inhibitor with anti-angiogenic properties. nih.gov |

| 5-Nitro-thiophene-thiosemicarbazone derivative (LNN-05) | Not specified | Antitumor activity mediated by apoptosis and DNA intercalation. nih.gov |

Influence of Substituents on Biological Response Profiles

The biological activity of thiophene-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the thiophene ring and the carboxamide moiety. bohrium.comnih.gov SAR studies have demonstrated that variations in these substituents can significantly modulate the biological response profiles of these compounds.

For instance, the introduction of different groups on the thiophene ring can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. Studies on various thiophene-2-carboxamide derivatives have shown that electron-donating groups, such as a methoxy group on an associated aryl ring, can enhance antibacterial activity against certain strains like S. aureus, B. subtilis, and P. aeruginosa. nih.gov Conversely, the presence of a methyl group or a chlorine atom may result in different activity profiles. nih.gov

In a study of thiophene-2-carboxamide derivatives, compounds with a 3-amino substituent displayed greater antioxidant and antibacterial activities compared to those with 3-hydroxy or 3-methyl groups. nih.gov Specifically, an amino derivative without substituents on an attached benzene (B151609) ring showed the highest antioxidant activity, while a methoxy-substituted derivative was more potent in other contexts. nih.gov This highlights the nuanced effects of substituents, where the absence or presence of a particular group can be beneficial depending on the specific biological endpoint. nih.gov

Furthermore, modifications to the carboxamide nitrogen with different aryl or heterocyclic rings can lead to a wide range of biological activities, including anticancer and anti-inflammatory effects. bohrium.comnih.gov The nature of the substituent on these appended rings also plays a critical role.

| Compound Series | Substituent at Position 3 | Substituent on Aryl Ring (Th4) | Observed Biological Activity Trend | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamides | -NH2 | -H | Highest antioxidant activity | nih.gov |

| Thiophene-2-carboxamides | -NH2 | -OCH3 | Potent antibacterial activity against specific strains | nih.gov |

| Thiophene-2-carboxamides | -OH | -OCH3 | Moderate antioxidant and good antibacterial activity | nih.gov |

| Thiophene-2-carboxamides | -CH3 | - | Lowest antioxidant and antibacterial activity | nih.gov |

Conformational and Electronic Effects of Thiophene Ring Modifications

The thiophene ring is a crucial pharmacophore whose conformational and electronic properties are pivotal for biological activity. mdpi.com Modifications to this five-membered heterocycle, including the introduction of substituents or its replacement with other ring systems, can lead to significant changes in molecular geometry and electron distribution, ultimately impacting biological function. mdpi.com

Computational studies, such as those using ab initio calculations, have been employed to understand the conformational preferences of substituted thiophenes. acs.org For example, the introduction of bulky substituents can induce a twist in the thiophene ring system, altering its planarity and, consequently, its interaction with target proteins. acs.org The degree of this twist and the energy barrier to rotation are dependent on the size and nature of the substituent. acs.org

The electronic nature of the thiophene ring, which is considered π-excessive due to the delocalization of the sulfur atom's lone pair electrons, makes it a reactive analogue of benzene. mdpi.comcwu.edu This electronic character enhances its potential as a pharmacophore. mdpi.com Frontier molecular orbital analysis and Density Functional Theory (DFT) calculations have shown that the introduction of electron-donating or electron-withdrawing groups can significantly influence the electronic structure, molecular electrostatic potential, and reactivity of thiophene derivatives. bohrium.comresearchgate.net These electronic perturbations directly correlate with the observed biological activities, such as anti-inflammatory and anti-diabetic properties. bohrium.comresearchgate.net

Bioisosteric replacement of the thiophene ring with other heterocycles is a common strategy in drug design to modulate physicochemical and pharmacological properties. drughunter.com The success of such replacements is highly context-dependent, as the new ring system must maintain a similar size, shape, and electronic profile to ensure comparable biological activity. drughunter.com

| Thiophene Derivative | Modification | Conformational/Electronic Effect | Impact on Biological Profile | Reference |

|---|---|---|---|---|

| 3,3'-disubstituted bithiophenes | Introduction of alkylthio chains | Creates steric hindrance, leading to a twisted conformation | Alters molecular shape and potential protein interactions | acs.org |

| Thiophene carboxamides | Varying electron-donating/withdrawing substituents | Modulates electronic structure and reactivity patterns | Correlates with changes in anti-inflammatory and anti-diabetic activities | bohrium.comresearchgate.net |

Role of the Carboxamide Moiety and its Substituents in Molecular Recognition

The carboxamide moiety is a ubiquitous functional group in medicinal chemistry, playing a critical role in molecular recognition through its ability to form hydrogen bonds and participate in other non-covalent interactions. nih.govnih.gov In the context of this compound and its analogues, the carboxamide linker is essential for orienting substituents and for direct interaction with biological targets.

The hydrogen bonding capacity of the carboxamide group can be crucial for binding affinity to enzymes and receptors. nih.gov The flexibility of the carboxamide linkage also allows the molecule to adopt favorable conformations within a binding site. nih.gov In silico docking studies of various carboxamide derivatives have visualized these interactions, showing how the amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, with amino acid residues of target proteins. nih.gov

Substituents on the carboxamide nitrogen (N-substituents) significantly influence the compound's properties. The introduction of different aryl, alkyl, or heterocyclic groups can alter lipophilicity, metabolic stability, and target selectivity. nih.gov For example, bioisosteric replacement of the amide group with heterocyclic rings like triazoles or oxadiazoles (B1248032) can enhance metabolic stability while mimicking the hydrogen bonding properties of the original amide. drughunter.com

Studies on thiophene-2-carboxamide derivatives have revealed that the nature of the N-substituent can dictate the potency and spectrum of activity. For instance, in a series of antibacterial nitrothiophene carboxamides, the moiety attached to the carboxamide was crucial for overcoming bacterial efflux pump liability. nih.govresearchgate.net

| Modification Strategy | Rationale | Observed Outcome | Reference |

|---|---|---|---|

| Variation of N-substituents (aryl, heterocyclic) | To modulate lipophilicity, steric bulk, and target interactions | Significant impact on anticancer and antibacterial potency | nih.govmdpi.com |

| Bioisosteric replacement of the amide group | To improve metabolic stability and pharmacokinetic properties | Heterocyclic replacements can mimic hydrogen bonding while enhancing stability | drughunter.com |

| Intramolecular hydrogen bonding involving the carboxamide | To stabilize a specific conformation | DFT studies show hydrogen bonding between the carboxamide oxygen and other parts of the molecule, influencing its 3D structure | nih.gov |

Significance of the Nitro Group in Modulating Chemical and Biological Activities

The nitro group is a unique and powerful modulator of chemical and biological properties in aromatic and heterocyclic compounds. nih.govnih.gov Its presence in the 4-position of the this compound scaffold is of paramount importance to its activity profile.

Electronic Effects: The nitro group is a strong electron-withdrawing group due to resonance and inductive effects. nih.govnih.govencyclopedia.pub This has a profound impact on the electron distribution of the thiophene ring, deactivating it towards electrophilic attack and influencing the polarity of the entire molecule. nih.govnih.gov This altered polarity can enhance interactions with nucleophilic sites within biological targets like enzymes. nih.govencyclopedia.pub

Bioreductive Activation: A key aspect of the biological activity of many nitroaromatic and nitroheterocyclic compounds is their ability to undergo enzymatic reduction in biological systems. nih.govnih.gov This bioreductive activation can produce reactive intermediates such as nitroso and hydroxylamine species, or a nitro radical anion. nih.govnih.gov These reactive species can then interact with cellular macromolecules like DNA and proteins, leading to cytotoxic or antimicrobial effects. nih.gov This mechanism is a cornerstone of the activity of many nitro-containing drugs. nih.govsvedbergopen.com For some nitrothiophene derivatives, activation by bacterial nitroreductases is a prerequisite for their antibacterial action. researchgate.net

Structure-Activity Relationships: SAR studies have consistently highlighted the importance of the nitro group's position. For instance, in certain heterocyclic systems, a nitro group at specific positions (e.g., C5 or C6) leads to significant mutagenic activity, while its presence at other positions results in weak or no activity. nih.gov The introduction of a nitro group can sometimes be associated with toxicity, but its effects can be modulated by other substituents on the ring. youtube.com In some cases, the presence of a nitro group is essential for the desired biological effect, as seen in various antibacterial, antiparasitic, and anticancer agents. nih.govresearchgate.netmdpi.com For example, the nitrothiophene moiety has been identified as an important pharmacophore for anti-staphylococcal activity. mdpi.com

| Aspect of the Nitro Group | Description | Consequence for Biological Activity | Reference |

|---|---|---|---|

| Strong Electron-Withdrawing Nature | Pulls electron density from the thiophene ring via resonance and induction. | Modulates molecular polarity and reactivity, potentially enhancing binding to target sites. | nih.govnih.govencyclopedia.pub |

| Bioreductive Activation | Enzymatic reduction to reactive intermediates (nitroso, hydroxylamine, radical anions). | These intermediates can cause cellular damage, leading to antimicrobial or cytotoxic effects. This is a common mechanism for nitro-drugs. | nih.govnih.govnih.govsvedbergopen.com |

| Positional Importance | The biological effect is highly dependent on the position of the nitro group on the ring system. | Different positional isomers can have vastly different activities and toxicities. | nih.gov |

| Role as a Pharmacophore | The nitrothiophene moiety itself is recognized as crucial for certain biological activities. | Essential for the anti-staphylococcal effects of some compound series. | mdpi.com |

Advanced Applications and Future Research Directions for 5 Methyl 4 Nitrothiophene 2 Carboxamide Non Clinical Focus

Application as Versatile Synthetic Building Blocks in Organic Synthesis

The chemical reactivity of 5-Methyl-4-nitrothiophene-2-carboxamide, stemming from its distinct functional groups, positions it as a valuable precursor in the synthesis of more complex molecular architectures. The nitro group can be readily reduced to an amino group, while the carboxamide functionality can undergo various transformations, making it a versatile starting material.

The strategic positioning of the nitro and carboxamide groups on the thiophene (B33073) ring makes this compound an ideal starting point for the construction of fused heterocyclic systems. The reduction of the nitro group to an amine is a key transformation that unlocks a plethora of cyclization reactions.

One of the primary applications is in the synthesis of thieno[3,2-d]pyrimidines . This can be achieved through a multi-step sequence starting with the reduction of the nitro group to form an ortho-amino carboxamide. This intermediate can then be cyclized with various one-carbon synthons. For instance, treatment with formic acid or formamide (B127407) can lead to the formation of a pyrimidinone ring fused to the thiophene core. ekb.egnih.gov

Similarly, this compound can serve as a precursor for thieno[2,3-b]pyridines . The synthesis of these heterocycles often involves the reaction of an ortho-amino carbonyl compound with a suitable cyclizing agent. mdpi.comresearchgate.net By first reducing the nitro group of this compound and then reacting the resulting amino compound with appropriate reagents, the pyridine (B92270) ring can be constructed adjacent to the thiophene ring. mdpi.comresearchgate.net

The general synthetic utility is summarized in the table below, highlighting the transformation of the nitro group and subsequent cyclization possibilities.

| Starting Material | Key Transformation | Reagents for Cyclization | Fused Heterocyclic System |

| This compound | Reduction of nitro group to amino group | Formic acid, Formamide | Thieno[3,2-d]pyrimidine |

| This compound | Reduction of nitro group to amino group | 1,3-Dicarbonyl compounds | Thieno[2,3-b]pyridine |

Thiophene-based molecules are renowned for their applications in materials science, particularly in the realm of organic electronics. mdpi.com The π-conjugated system of the thiophene ring facilitates charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nist.govrsc.orgrsc.org The functionalization of the thiophene core with electron-withdrawing groups like the nitro group and the potential for intermolecular interactions via the carboxamide group can significantly influence the electronic properties and solid-state packing of the resulting materials. rsc.orgresearchgate.net

While direct applications of this compound in this area are still emerging, its derivatives hold promise. The introduction of this molecule into larger conjugated systems could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient organic semiconductors. rsc.orgresearchgate.net The carboxamide group can also promote self-assembly through hydrogen bonding, leading to more ordered thin films and potentially higher charge carrier mobility. nist.gov

| Property | Influence of Functional Groups | Potential Application |

| Electronic Properties | The electron-withdrawing nitro group can lower the LUMO energy level. | n-type or ambipolar organic semiconductors. researchgate.net |

| Solid-State Packing | The carboxamide group can induce ordered packing through hydrogen bonding. | Improved charge transport in OFETs. nist.gov |

| Processability | The methyl group can enhance solubility in organic solvents. | Solution-processable organic electronic devices. |

Development of Chemo-Biological Probes for Molecular Target Identification

The development of small molecules that can be used to probe biological systems is a cornerstone of chemical biology. Nitro-heterocyclic compounds have been explored as scaffolds for designing molecular probes, particularly for imaging hypoxic conditions in tumors. mdpi.comrsc.org The nitro group can be selectively reduced in low-oxygen environments, leading to a change in the molecule's properties, such as fluorescence, which can be detected. mdpi.com

This compound, with its inherent nitro group, presents a foundational structure for the development of such probes. By attaching a fluorophore to the thiophene backbone, it is conceivable to design a "turn-on" fluorescent probe. In its native state, the nitro group could quench the fluorescence of the attached dye. Upon bioreduction of the nitro group in a hypoxic environment, the quenching effect would be removed, leading to a detectable fluorescent signal. This principle allows for the visualization and study of hypoxic regions in biological samples.

Leveraging Theoretical and Computational Insights for Rational Compound Design and Optimization

Computational chemistry provides powerful tools for understanding the structure-property relationships of molecules and for the rational design of new compounds with desired characteristics. emanresearch.orgmpg.denih.govmdpi.com Methods such as Density Functional Theory (DFT) can be employed to calculate the electronic properties, molecular geometry, and reactivity of this compound and its derivatives. researchgate.net

These computational studies can guide the synthetic chemist in several ways:

Predicting Reactivity: By calculating the electron density and electrostatic potential, it is possible to predict the most likely sites for electrophilic and nucleophilic attack, thus aiding in the design of synthetic routes.

Optimizing Electronic Properties: For applications in materials science, DFT calculations can predict the HOMO-LUMO gap, which is crucial for tuning the electronic and optical properties of organic semiconductors. rsc.org

Understanding Biological Interactions: Molecular docking studies can be used to predict how derivatives of this compound might bind to biological targets like enzymes, providing insights for the design of potential inhibitors. nih.gov

| Computational Method | Application in Rational Design |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. researchgate.net |

| Molecular Docking | Simulation of binding modes to biological macromolecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives. nih.gov |

Interdisciplinary Research Perspectives Integrating this compound in Chemical Biology

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique properties of nitro-containing compounds make them valuable assets in this interdisciplinary field. nih.govresearchgate.netsvedbergopen.comnih.govdoaj.org The nitro group is often considered a "bio-reductive" functional group, meaning it can be activated by cellular enzymes, particularly under hypoxic conditions. mdpi.comsvedbergopen.com

This bio-reductive activation can be harnessed to design "prodrugs" that are selectively activated in specific cellular environments. svedbergopen.com While outside the non-clinical focus of this article, the underlying chemical principles are relevant. In a research context, this property can be used to study cellular redox processes and the enzymes involved. For instance, derivatives of this compound could be designed to release a signaling molecule or a reactive species upon reduction, allowing for the investigation of specific cellular pathways. researchgate.netsvedbergopen.com

Emerging Methodologies and Innovations in Thiophene Chemistry Research

The field of organic synthesis is constantly evolving, with new methodologies being developed to create complex molecules more efficiently and sustainably. Research in thiophene chemistry is particularly active, with innovations in areas such as C-H functionalization and multicomponent reactions. mdpi.comtandfonline.com

C-H Functionalization: This strategy aims to directly convert C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. rsc.org The development of methods for the direct C-H functionalization of the thiophene ring in this compound would open up new avenues for creating a diverse library of derivatives with minimal synthetic steps.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. tandfonline.com The development of novel MCRs that utilize this compound or its precursors would provide a highly efficient route to complex thiophene-containing molecules.

Flow Chemistry: The use of continuous-flow reactors is another innovation that can lead to improved reaction control, safety, and scalability in the synthesis of functionalized thiophenes.

These emerging methodologies promise to expand the synthetic accessibility of derivatives of this compound, thereby facilitating their exploration in the advanced applications discussed in this article.

Q & A

Basic: What synthetic routes are commonly used for 5-Methyl-4-nitrothiophene-2-carboxamide, and what factors optimize reaction yields?

Methodological Answer:

The synthesis typically involves nitration of a pre-functionalized thiophene scaffold. Key steps include:

- Nitration: Controlled addition of nitric acid or mixed acid (HNO₃/H₂SO₄) to introduce the nitro group at the 4-position. Temperature control (0–5°C) minimizes side reactions like over-oxidation .

- Carboxamide Formation: Reaction of the intermediate with ammonia or primary amines under anhydrous conditions. Solvent choice (e.g., DMF or THF) and stoichiometric ratios are critical for high yields .

- Purification: Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselective nitration (e.g., chemical shifts for nitro groups at ~8.0 ppm in ¹H NMR) and carboxamide proton coupling .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomeric byproducts .

Advanced: How do substituent positions influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: The methyl group at the 5-position hinders nucleophilic attack at adjacent positions, directing reactivity to the 2- or 3-positions .

- Electronic Effects: The electron-withdrawing nitro group activates the thiophene ring for electrophilic substitution but deactivates it for nucleophilic reactions. Computational modeling (DFT) can predict reactive sites by analyzing partial charge distributions .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?

Methodological Answer:

- Standardized Assays: Replicate studies using identical microbial strains (e.g., ATCC reference strains) and growth media to eliminate variability .

- Dose-Response Curves: Use IC₅₀/EC₅₀ values instead of binary (active/inactive) classifications. Statistical tools like ANOVA identify outliers .

- Structural Confirmation: Re-characterize batches with conflicting results to rule out impurities or degradation .

Advanced: How can mechanistic studies elucidate the reduction pathways of the nitro group in this compound?

Methodological Answer:

- Kinetic Analysis: Monitor reaction progress under hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate) using in situ FTIR or HPLC .

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to trace proton transfer steps during nitro-to-amine conversion .

- Byproduct Identification: GC-MS detects intermediates like hydroxylamines or nitroso derivatives .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (7:3 v/v) for high-purity crystals. Slow cooling minimizes solvent inclusion .

- Chromatography: Flash chromatography with silica gel (ethyl acetate/hexane gradient) removes polar byproducts. Monitor fractions via TLC (Rf ~0.3 in 40% ethyl acetate) .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase). Validate with mutagenesis studies .

- MD Simulations: GROMACS or AMBER analyze stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models: Corporate Hammett constants (σ) of substituents to predict bioactivity trends .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer: